molecular formula C17H23ClN2OS B2845212 N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride CAS No. 2418723-17-6

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride

Cat. No.: B2845212
CAS No.: 2418723-17-6
M. Wt: 338.89
InChI Key: XHCGYYLKJZOIRQ-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2OS and its molecular weight is 338.89. The purity is usually 95%.
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Biological Activity

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H27ClN2O2, with a molecular weight of 338.88 g/mol. Its structure features a benzothiophene moiety, which is significant for its biological interactions.

Pharmacological Effects

  • Analgesic Properties : Studies indicate that N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide exhibits analgesic effects, potentially through modulation of pain pathways in the central nervous system (CNS) .
  • Antidepressant Activity : Preliminary research suggests that this compound may have antidepressant-like effects, possibly involving serotonin and norepinephrine pathways .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The proposed mechanisms include:

  • Receptor Interaction : The compound may act as a partial agonist at certain receptor sites, influencing neurotransmitter release and uptake.
  • Inhibition of Reuptake : It might inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft .

Case Studies

  • Study on Pain Management : In a controlled study involving animal models, the administration of N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide resulted in a significant reduction in pain response compared to control groups .
  • Depression Models : Another study evaluated the antidepressant effects using forced swim tests and tail suspension tests, demonstrating reduced immobility times, indicative of improved mood states .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain relief in animal models
AntidepressantReduced immobility in depression tests
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS.ClH/c1-19(14-8-6-13(18)7-9-14)17(20)10-12-11-21-16-5-3-2-4-15(12)16;/h2-5,11,13-14H,6-10,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCGYYLKJZOIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2=CSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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